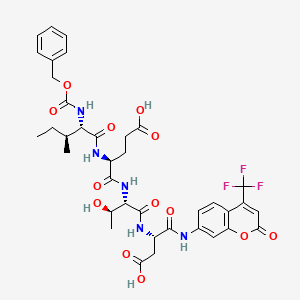
Z-Ile-Glu-Thr-Asp 7-アミド-4-トリフルオロメチルクマリン
説明
Z-IETD-AFCは、N-[(フェニルメトキシ)カルボニル]-L-イソロイシル-L-α-グルタミル-L-トレオニル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンとしても知られており、主にカスパーゼ-8とグランザイムBの活性を検出するために使用される蛍光基質です。これらのプロテアーゼによる酵素的切断により、7-アミノ-4-トリフルオロメチルクマリンが放出され、蛍光を示します。 この特性は、さまざまな生化学的アッセイにおいて貴重なツールとなります .
科学的研究の応用
Z-IETD-AFCは、特に細胞生物学、生化学、医学の分野において、科学研究で広く使用されています。 その主な用途は、アポトーシスと免疫応答の研究において重要な役割を果たすカスパーゼ-8とグランザイムBの活性検出と定量です .
化学分野: 化学研究では、Z-IETD-AFCは、酵素動力学とプロテアーゼの特異性を研究するために使用されます。 これは、これらの酵素の触媒機構の理解に役立ちます .
生物学分野: 生物学研究では、細胞培養におけるアポトーシスを監視するために使用されます。 カスパーゼ-8による切断後に放出される蛍光は、アポトーシス活性の指標として機能します .
医学分野: 医学研究では、Z-IETD-AFCは、がんや神経変性疾患など、アポトーシスが重要な役割を果たす疾患の研究に使用されます。 これは、カスパーゼ-8活性を調節する潜在的な治療薬のスクリーニングに役立ちます .
工業分野: 製薬業界では、Z-IETD-AFCは、カスパーゼ-8活性を影響を与える化合物を特定するためのハイスループットスクリーニングアッセイに使用されます。 これは、アポトーシス経路を標的とする薬剤の開発において重要です .
作用機序
Z-IETD-AFCは、カスパーゼ-8とグランザイムBの基質としての役割を通じてその効果を発揮します。これらの酵素による切断により、7-アミノ-4-トリフルオロメチルクマリンが放出され、蛍光を発します。この蛍光は、酵素の活性を定量するために測定することができます。 Z-IETD-AFCの分子標的は、カスパーゼ-8とグランザイムBの活性部位であり、そこで切断が起こります .
類似の化合物:
- Z-DEVD-AFC
- Z-LEHD-AFC
- Z-VEID-AFC
比較: これらの化合物はすべて、さまざまなカスパーゼの蛍光基質ですが、Z-IETD-AFCは、カスパーゼ-8とグランザイムBに対する特異性で独特です。この特異性は、これらの酵素に焦点を当てた研究において特に価値があります。 Z-DEVD-AFCなどの他の化合物は、カスパーゼ-3に特異的であり、Z-LEHD-AFCはカスパーゼ-9に特異的です .
Z-IETD-AFCは、高い感度と特異性を持つため、カスパーゼ-8とグランザイムBを含むアポトーシス研究において好ましい選択肢となっています .
生化学分析
Biochemical Properties
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin interacts with enzymes such as caspase 8 and granzyme B . These interactions are crucial in biochemical reactions, particularly in the process of apoptosis .
Cellular Effects
The effects of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin on cells are primarily related to its role in apoptosis. It influences cell function by interacting with specific enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路と反応条件: Z-IETD-AFCの合成は、アミノ酸の保護とこれらの保護されたアミノ酸をカップリングしてペプチド鎖を形成することから始まる、複数のステップを伴います。最後のステップでは、蛍光基である7-アミノ-4-トリフルオロメチルクマリンを付加します。 反応条件は、通常、ジシクロヘキシルカルボジイミドやN-ヒドロキシスクシンイミドなどのカップリング試薬を、ジメチルホルムアミドなどの無水溶媒中で使用することを伴います .
工業的製造方法: Z-IETD-AFCの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、製品の純度と一貫性を確保するために、厳格な品質管理措置を伴います。 自動ペプチド合成装置と高速液体クロマトグラフィーによる精製は、工業的設定における一般的な慣行です .
化学反応の分析
反応の種類: Z-IETD-AFCは、主に酵素的切断反応を起こします。 これは、カスパーゼ-8とグランザイムBの基質となるように特別に設計されており、これらの酵素はペプチド結合を切断し、蛍光基を放出します .
一般的な試薬と条件: 酵素反応は、通常、生理学的条件下、pHが約7.4の緩衝液中で行われます。 一般的な試薬には、ジチオスレイトールとエチレンジアミン四酢酸が含まれ、これらは酵素の活性を維持するために使用されます .
生成される主要な生成物: Z-IETD-AFCの切断から生成される主要な生成物は、7-アミノ-4-トリフルオロメチルクマリンであり、励起最大値が400 nm、発光最大値が505 nmの蛍光を示します .
類似化合物との比較
- Z-DEVD-AFC
- Z-LEHD-AFC
- Z-VEID-AFC
Comparison: While all these compounds are fluorogenic substrates for different caspases, Z-IETD-AFC is unique in its specificity for caspase-8 and granzyme B. This specificity makes it particularly valuable in studies focusing on these enzymes. Other compounds like Z-DEVD-AFC are specific for caspase-3, and Z-LEHD-AFC is specific for caspase-9 .
Z-IETD-AFC stands out due to its high sensitivity and specificity, making it a preferred choice in apoptosis research involving caspase-8 and granzyme B .
生物活性
Z-IETD-AFC is a fluorogenic substrate specifically designed for the detection and quantification of caspase-8 activity, which is pivotal in apoptosis (programmed cell death). This compound has gained attention in both basic research and therapeutic applications due to its ability to provide insights into apoptotic pathways and the role of caspases in various diseases.
Z-IETD-AFC is a synthetic peptide that contains the sequence IETD, which is specifically recognized and cleaved by caspase-8. Upon cleavage, it releases 7-amino-4-trifluoromethylcoumarin (AFC), a fluorescent molecule that can be easily quantified using fluorescence spectroscopy. The reaction can be summarized as follows:
This property allows researchers to monitor caspase-8 activation in real-time, providing a powerful tool for studying apoptosis.
1. Apoptosis Induction
Z-IETD-AFC has been utilized extensively to study apoptosis in various cell types. For instance, it has been shown that stimulation of CD95 (Fas receptor) leads to caspase-8 activation, which can be monitored using Z-IETD-AFC as a substrate. In one study, the kinetics of caspase activation were assessed, revealing that high concentrations of CD95 ligand resulted in rapid caspase-8 activation within 30 minutes, while lower concentrations led to delayed activation .
2. Specificity and Limitations
While Z-IETD-AFC is primarily used for detecting caspase-8 activity, its specificity can sometimes overlap with other caspases, particularly caspase-3. This necessitates careful experimental design to ensure accurate interpretation of results. For example, in studies involving mixed caspase activities, researchers must corroborate findings with additional methods such as Western blotting or specific inhibitors .
Case Studies
- CD95 Signaling Pathways : A study highlighted the role of Z-IETD-AFC in understanding the signaling pathways activated by CD95 stimulation. The research demonstrated that caspase-8 activation was crucial for downstream signaling events leading to apoptosis. The use of Z-IETD-AFC allowed for precise measurements of caspase activity at various time points post-stimulation .
- Granzyme B Activity : Z-IETD-AFC has also been employed to measure granzyme B activity in cytotoxic T lymphocytes. In this context, granzyme B cleaves Z-IETD-AFC similarly to caspase-8, facilitating the study of immune responses during viral infections .
Data Table: Summary of Research Findings
特性
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFCAJYIPUCJW-QXPVPWKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746702 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219138-02-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















